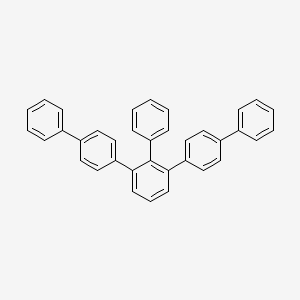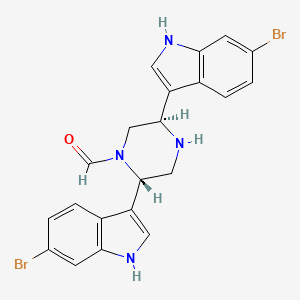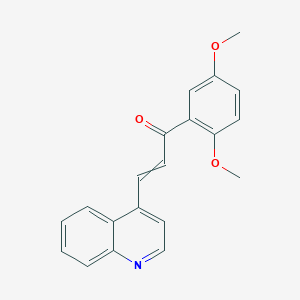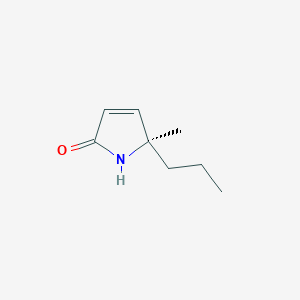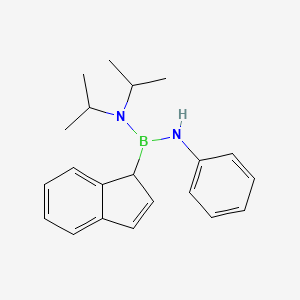
N-(1,3,5-Dithiazinan-5-yl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3,5-Dithiazinan-5-yl)methanimine is an organic compound with the molecular formula C4H8N2S2 It is characterized by the presence of a dithiazinane ring, which is a six-membered ring containing two sulfur atoms and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,5-Dithiazinan-5-yl)methanimine typically involves the reaction of primary amines with formaldehyde and hydrogen sulfide. One common method is the cyclothiomethylation of primary amines using formaldehyde and hydrogen sulfide . This reaction is carried out under controlled conditions to ensure the formation of the dithiazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts such as cobalt chloride (CoCl2) and samarium nitrate (Sm(NO3)3) can enhance the efficiency and selectivity of the reaction . The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
N-(1,3,5-Dithiazinan-5-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazinane ring to other sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other sulfur-containing compounds.
科学的研究の応用
N-(1,3,5-Dithiazinan-5-yl)methanimine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes .
作用機序
The mechanism of action of N-(1,3,5-Dithiazinan-5-yl)methanimine involves its interaction with molecular targets such as enzymes and proteins. The dithiazinane ring can form stable complexes with metal ions, which can influence various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
類似化合物との比較
Similar Compounds
1,3,5-Trithiane: A similar compound with three sulfur atoms in the ring.
N-Methyl-1,3,5-dithiazinane: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
N-(1,3,5-Dithiazinan-5-yl)methanimine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
特性
CAS番号 |
904922-62-9 |
|---|---|
分子式 |
C4H8N2S2 |
分子量 |
148.3 g/mol |
IUPAC名 |
N-(1,3,5-dithiazinan-5-yl)methanimine |
InChI |
InChI=1S/C4H8N2S2/c1-5-6-2-7-4-8-3-6/h1-4H2 |
InChIキー |
PVMOLACMFBUYEI-UHFFFAOYSA-N |
正規SMILES |
C=NN1CSCSC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


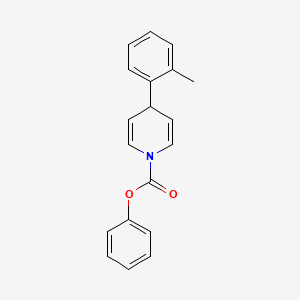
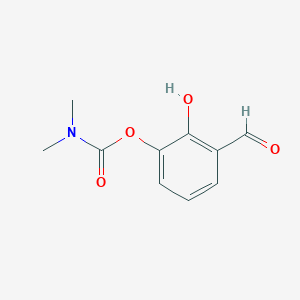

![Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B12606505.png)
![4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606516.png)
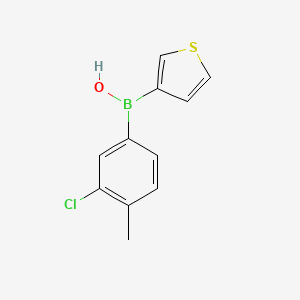
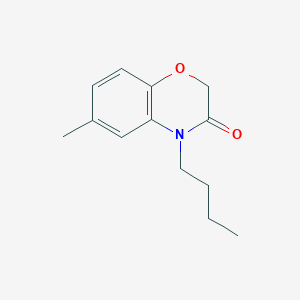
![[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine](/img/structure/B12606526.png)

